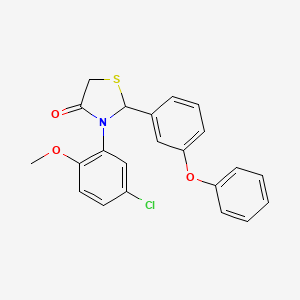
3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with chlorinated and methoxylated phenyl groups, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” typically involves the cyclization of appropriate precursors under specific conditions. A common method includes:
Starting Materials: 5-Chloro-2-methoxybenzaldehyde, 3-phenoxybenzaldehyde, and thiourea.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The mixture is heated to promote the cyclization reaction, forming the thiazolidinone ring.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the phenyl rings or the thiazolidinone ring, potentially altering the compound’s biological activity.
Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives or altered thiazolidinone rings.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of microbial enzymes, modulation of inflammatory pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibiting antimicrobial and anticancer activities.
Phenylthiazoles: Used in various pharmacological applications.
Uniqueness
“3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” stands out due to its unique combination of chlorinated, methoxylated, and phenoxy-substituted phenyl groups, which may enhance its biological activity and specificity.
Properties
CAS No. |
388592-45-8 |
|---|---|
Molecular Formula |
C22H18ClNO3S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18ClNO3S/c1-26-20-11-10-16(23)13-19(20)24-21(25)14-28-22(24)15-6-5-9-18(12-15)27-17-7-3-2-4-8-17/h2-13,22H,14H2,1H3 |
InChI Key |
VGSQHYRVIUATIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(SCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















